hCAXII-IN-5 -

hCAXII-IN-5

Catalog Number: EVT-12543158
CAS Number:
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hCAXII-IN-5 is a compound that acts as an inhibitor of the human carbonic anhydrase isoform XII. This isoform plays a significant role in various physiological and pathological processes, particularly in cancer. The inhibition of human carbonic anhydrase isoform XII is of great interest due to its involvement in tumorigenesis and the regulation of pH levels within the tumor microenvironment. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is crucial for maintaining acid-base balance in tissues.

Source

The compound hCAXII-IN-5 has been synthesized through various organic chemistry methods, often starting from readily available precursors. The specific details regarding its initial discovery or source have not been extensively documented in the literature.

Classification

hCAXII-IN-5 belongs to a class of compounds known as carbonic anhydrase inhibitors. These compounds are characterized by their ability to selectively inhibit specific isoforms of carbonic anhydrases, which are integral to numerous physiological processes and are implicated in various diseases, including cancer.

Synthesis Analysis

Methods

The synthesis of hCAXII-IN-5 typically involves multi-step organic reactions, with common methods including:

  • Condensation Reactions: These reactions form imines or hydrazones from aldehydes or ketones and amines or hydrazines.
  • Refluxing: The reaction mixture is often refluxed to facilitate the formation of desired products.
  • Purification Techniques: Techniques such as thin-layer chromatography and column chromatography are employed to purify the synthesized compounds.

Technical Details

The synthesis process can be complex, requiring precise control over reaction conditions such as temperature and pH. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of hCAXII-IN-5 features a core scaffold that allows for interaction with the active site of human carbonic anhydrase isoform XII. The structure includes functional groups that enhance its binding affinity and selectivity for this specific isoform.

Data

Computational studies, including molecular docking experiments, have been conducted to predict the binding mode and affinity of hCAXII-IN-5 with human carbonic anhydrase isoform XII. These studies utilize three-dimensional structures from the Protein Data Bank to understand how modifications to the compound can influence its efficacy.

Chemical Reactions Analysis

Reactions

hCAXII-IN-5 undergoes several chemical reactions, primarily involving:

  • Oxidation: The compound can be oxidized at various positions, particularly on aromatic rings.
  • Complex Formation: The primary reaction involves forming a complex with the zinc ion at the active site of human carbonic anhydrase isoform XII, which inhibits its catalytic activity.

Technical Details

The inhibition mechanism typically involves competitive binding where hCAXII-IN-5 competes with carbon dioxide for binding at the enzyme's active site. This interaction alters the equilibrium between carbon dioxide and bicarbonate, leading to increased levels of carbon dioxide.

Mechanism of Action

Process

The mechanism by which hCAXII-IN-5 exerts its inhibitory effects involves binding to the active site of human carbonic anhydrase isoform XII. This binding prevents the normal catalytic activity of the enzyme, which is responsible for converting carbon dioxide into bicarbonate.

Data

Studies have shown that hCAXII-IN-5 has a low nanomolar inhibitory constant (Ki), indicating high potency against human carbonic anhydrase isoform XII. Its selectivity for this isoform over others like human carbonic anhydrase I and II is crucial for minimizing potential side effects during therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

hCAXII-IN-5 is typically characterized as a crystalline solid with specific melting points and solubility properties that depend on its chemical structure.

Chemical Properties

The compound exhibits properties typical of small organic molecules, including:

  • Solubility: Solubility characteristics can vary based on functional groups present.
  • Stability: Stability under various conditions (e.g., temperature, pH) is essential for its application in biological systems.

Relevant data regarding these properties can be derived from empirical studies and computational analyses.

Applications

hCAXII-IN-5 has potential applications primarily in cancer therapy due to its ability to inhibit human carbonic anhydrase isoform XII. By disrupting conditions within the tumor microenvironment that favor cancer cell survival and proliferation, this compound may serve as a valuable tool for therapeutic intervention.

Additionally, it can be utilized in research settings to study the role of carbonic anhydrases in physiological processes and disease mechanisms. Its selective inhibition also makes it a candidate for further development into targeted therapies for conditions where human carbonic anhydrase isoform XII is overexpressed.

Properties

Product Name

hCAXII-IN-5

IUPAC Name

7-[[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-14-11-21(26)28-19-12-17(9-10-18(14)19)27-13-20-24-22(29-25-20)15-5-7-16(8-6-15)23(2,3)4/h5-12H,13H2,1-4H3

InChI Key

DFGYRSAGPYIEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.